molecular formula C20H31N3O3S B12487117 N-{4-[(4-cyclooctylpiperazin-1-yl)sulfonyl]phenyl}acetamide

N-{4-[(4-cyclooctylpiperazin-1-yl)sulfonyl]phenyl}acetamide

Cat. No.: B12487117
M. Wt: 393.5 g/mol
InChI Key: VTPMEUHOIZWXKI-UHFFFAOYSA-N
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Description

N-{4-[(4-cyclooctylpiperazin-1-yl)sulfonyl]phenyl}acetamide is a complex organic compound that belongs to the class of sulfonyl phenyl acetamides This compound is characterized by the presence of a cyclooctylpiperazine moiety attached to a sulfonyl phenyl acetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-cyclooctylpiperazin-1-yl)sulfonyl]phenyl}acetamide typically involves multiple steps. One common method starts with the preparation of 4-cyclooctylpiperazine, which is then reacted with a sulfonyl chloride derivative to form the sulfonyl piperazine intermediate. This intermediate is subsequently reacted with 4-aminophenylacetamide under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-cyclooctylpiperazin-1-yl)sulfonyl]phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically conducted under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound. These products can have distinct chemical and physical properties, making them useful for various applications .

Scientific Research Applications

N-{4-[(4-cyclooctylpiperazin-1-yl)sulfonyl]phenyl}acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(4-cyclooctylpiperazin-1-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{4-[(4-cyclooctylpiperazin-1-yl)sulfonyl]phenyl}acetamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique cyclooctylpiperazine moiety, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C20H31N3O3S

Molecular Weight

393.5 g/mol

IUPAC Name

N-[4-(4-cyclooctylpiperazin-1-yl)sulfonylphenyl]acetamide

InChI

InChI=1S/C20H31N3O3S/c1-17(24)21-18-9-11-20(12-10-18)27(25,26)23-15-13-22(14-16-23)19-7-5-3-2-4-6-8-19/h9-12,19H,2-8,13-16H2,1H3,(H,21,24)

InChI Key

VTPMEUHOIZWXKI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CCCCCCC3

Origin of Product

United States

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